Ethyl (1S,2R)-2-(acetyloxy)cyclopentane-1-carboxylate
Description
Ethyl (1S,2R)-2-(acetyloxy)cyclopentane-1-carboxylate is an organic compound with a unique structure that includes a cyclopentane ring substituted with an acetyloxy group and an ethyl ester group
Properties
CAS No. |
603998-13-6 |
|---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
ethyl (1S,2R)-2-acetyloxycyclopentane-1-carboxylate |
InChI |
InChI=1S/C10H16O4/c1-3-13-10(12)8-5-4-6-9(8)14-7(2)11/h8-9H,3-6H2,1-2H3/t8-,9+/m0/s1 |
InChI Key |
DVPVDANTGJWPDB-DTWKUNHWSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CCC[C@H]1OC(=O)C |
Canonical SMILES |
CCOC(=O)C1CCCC1OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1S,2R)-2-(acetyloxy)cyclopentane-1-carboxylate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods can include the use of microreactors to control reaction conditions precisely, leading to a more sustainable and scalable production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl (1S,2R)-2-(acetyloxy)cyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The acetyloxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The acetyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopentane derivatives.
Scientific Research Applications
Ethyl (1S,2R)-2-(acetyloxy)cyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl (1S,2R)-2-(acetyloxy)cyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may play a role in its biological activity. The ester group can also be hydrolyzed to release ethanol and the corresponding carboxylic acid, which can further interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl (1R,2S)-2-(acetyloxy)cyclopentane-1-carboxylate: A stereoisomer with different spatial arrangement of atoms.
Methyl (1S,2R)-2-(acetyloxy)cyclopentane-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl (1S,2R)-2-(hydroxy)cyclopentane-1-carboxylate: Similar structure but with a hydroxy group instead of an acetyloxy group.
Biological Activity
Ethyl (1S,2R)-2-(acetyloxy)cyclopentane-1-carboxylate is a cyclopentane derivative characterized by the presence of an acetyloxy group and an ethyl ester functional group. The stereochemistry of this compound, indicated by the (1S,2R) configuration, plays a crucial role in its biological activities. This article explores its biological activity, focusing on antimicrobial properties, anti-inflammatory effects, and potential applications in medicinal chemistry.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Antimicrobial Activity
Several studies have indicated that cyclopentane derivatives exhibit significant antimicrobial properties. This compound has shown potential as an antimicrobial agent against various pathogens. The compound's structure allows for interactions with microbial membranes, leading to cell lysis or inhibition of growth.
- Mechanism of Action : The acetyloxy group is believed to enhance the lipophilicity of the compound, facilitating its penetration into microbial membranes.
Anti-inflammatory Properties
Research suggests that compounds similar to this compound may possess anti-inflammatory properties. These properties can be attributed to the modulation of inflammatory pathways and cytokine production.
- Case Study : In vitro studies have demonstrated that cyclopentane derivatives can inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Ethyl 2-hydroxycyclopentane-1-carboxylate | Cyclopentane derivative | Contains a hydroxyl group that may enhance solubility. |
| Ethyl 2-acetyloxycyclopentanecarboxylate | Cyclopentane derivative | Similar acetyloxy group but lacks stereochemistry specificity. |
| Ethyl cyclohexanone-2-carboxylate | Cyclohexane derivative | Larger ring structure; typically exhibits different reactivity patterns. |
| Ethyl 2-hydroxy-1-pentylcyclopentane-1-carboxylate | Cyclopentane derivative | Longer alkyl chain which may influence hydrophobic interactions. |
Synthetic Pathways
The synthesis of this compound involves several methods including:
- Esterification : Reaction between cyclopentanecarboxylic acid and ethanol in the presence of an acid catalyst.
- Acetylation : Introducing the acetyloxy group via acetyl chloride or acetic anhydride.
Future Research Directions
Further studies are required to elucidate the specific biological activities and mechanisms of action for this compound. Potential areas for future research include:
- In vivo studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic studies : To explore detailed pathways through which this compound exerts its biological effects.
- Structure-activity relationship (SAR) investigations: To optimize the compound for enhanced efficacy and reduced toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
